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Compound of Interest

Compound Name: Athidathion

Cat. No.: B1665306 Get Quote

A Note on Data Availability: This guide addresses the neurotoxicity of the organophosphate

insecticide Athidathion in comparison to the well-characterized organophosphate, parathion.

Initial literature searches revealed a significant lack of publicly available toxicological data

specifically for Athidathion (CAS No. 19691-80-6). However, it has been identified that

Athidathion is the O,O-diethyl analogue of Methidathion (CAS No. 950-37-8)[1][2]. Given their

close structural relationship, this guide will provide a comparative neurotoxicological

assessment of Methidathion and parathion, serving as a scientifically relevant surrogate for the

requested comparison. Both compounds belong to the organophosphate class of insecticides

and share the same primary mechanism of neurotoxicity: the inhibition of acetylcholinesterase

(AChE).

Executive Summary
This guide provides a detailed comparison of the neurotoxic profiles of Methidathion and

parathion, focusing on key toxicological endpoints, experimental methodologies, and the

underlying biochemical pathways. Both organophosphates exert their neurotoxic effects

through the inhibition of acetylcholinesterase, leading to an accumulation of the

neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. While

both are potent neurotoxicants, available data suggests differences in their acute toxicity levels

across various species.
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The following tables summarize the available quantitative data on the acute toxicity (LD50) and

acetylcholinesterase (AChE) inhibition for Methidathion and parathion.

Table 1: Comparative Acute Toxicity (LD50) of Methidathion and Parathion

Species
Route of
Administration

Methidathion LD50
(mg/kg)

Parathion LD50
(mg/kg)

Rat (male) Oral 25 - 54[3] 2 - 30

Rat (female) Oral 25 - 54[3] 2 - 30

Mouse Oral 18 - 25[3] 5 - 25

Guinea Pig Oral 25 8 - 32

Rabbit Oral 80 10

Dog Oral 200 3 - 5

Rat Dermal 85 - 94 6.8 - 50

Table 2: Acetylcholinesterase (AChE) Inhibition

Compound Species/System Effect

Methidathion Cattle (topical)

20% inhibition of plasma AChE

at 24 mg/kg with no effect on

survival.

Methidathion Rat (oral)
Reduced serum AChE activity

at 5 mg/kg.

Parathion Rat (hippocampus)
73% depression of AChE at

day 12 in neonatal rats.

Parathion Human

Clinical signs of poisoning are

usually present when more

than 50% of red blood cell

AChE activity is inhibited.
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Mechanism of Neurotoxicity: Acetylcholinesterase
Inhibition
The primary mechanism of neurotoxicity for both Methidathion and parathion is the inhibition of

acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for

the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a

process that terminates the nerve signal at cholinergic synapses.

By inhibiting AChE, these organophosphates cause an accumulation of ACh in the synaptic

cleft. This leads to continuous stimulation of cholinergic receptors on the postsynaptic neuron,

resulting in a state of cholinergic crisis. The clinical manifestations of this overstimulation are

dose-dependent and can range from mild symptoms to severe, life-threatening effects.

Metabolic Activation and Detoxification
Organophosphorothioates like Methidathion and parathion are not potent AChE inhibitors

themselves. They require metabolic activation, primarily in the liver, to their oxygen analogs

(oxons), which are much more potent inhibitors of AChE. This bioactivation is catalyzed by

cytochrome P450 (CYP) enzymes. Concurrently, detoxification pathways, including hydrolysis

by esterases and conjugation with glutathione, work to eliminate the parent compound and its

toxic metabolites. The balance between activation and detoxification is a key determinant of the

overall toxicity of an organophosphate.
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Metabolic activation and detoxification of organophosphates.
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Clinical Signs of Neurotoxicity
The clinical signs of poisoning by Methidathion and parathion are characteristic of

organophosphate toxicity and result from cholinergic overstimulation. These signs can be

broadly categorized into muscarinic, nicotinic, and central nervous system (CNS) effects.

Muscarinic Effects: These arise from the stimulation of muscarinic receptors and include

symptoms such as excessive salivation, lacrimation (tearing), urination, defecation,

gastrointestinal cramping, and emesis (vomiting). Other signs include bradycardia (slow

heart rate), bronchospasm, and miosis (pinpoint pupils).

Nicotinic Effects: Stimulation of nicotinic receptors leads to muscle fasciculations (twitching),

cramping, and weakness. In severe cases, paralysis of respiratory muscles can occur,

leading to respiratory failure. Tachycardia (rapid heart rate) and hypertension can also be

observed.

Central Nervous System (CNS) Effects: CNS effects can include anxiety, restlessness,

confusion, ataxia, tremors, seizures, and coma. Respiratory depression originating from the

CNS can also contribute to respiratory failure.

For Methidathion, reported effects of acute exposure include nausea, vomiting, cramps,

diarrhea, salivation, headache, dizziness, muscle twitching, difficulty breathing, blurred vision,

and tightness in the chest.

Experimental Protocols
The evaluation of organophosphate neurotoxicity involves a range of standardized

experimental protocols. Below are descriptions of key methodologies.

Acute Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a substance, which is the dose

required to cause death in 50% of a test population.

Methodology:

Animal Model: Typically, rats, mice, or rabbits are used. Animals are of a specific age and

weight range and are housed under controlled environmental conditions.
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Dose Administration: The test substance is administered via a specific route (e.g., oral

gavage, dermal application, or injection). A range of doses is used, with a control group

receiving the vehicle only.

Observation: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity

and mortality.

Data Analysis: The mortality data is statistically analyzed using methods such as probit

analysis to calculate the LD50 value and its confidence intervals.

Acetylcholinesterase (AChE) Inhibition Assay
Objective: To measure the in vivo or in vitro inhibition of AChE activity by a test compound.

Methodology (based on the Ellman method):

Tissue Preparation: Brain, red blood cells, or plasma samples are collected from control and

treated animals. The tissue is homogenized in a suitable buffer.

Assay Principle: The assay is based on the reaction of acetylthiocholine iodide (the

substrate) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-

nitrobenzoic acid) (DTNB) to produce a colored anion, which is measured

spectrophotometrically at 412 nm.

Procedure:

Aliquots of the tissue homogenate are incubated with the substrate (acetylthiocholine) and

DTNB in a temperature-controlled spectrophotometer.

The rate of color change is measured, which is proportional to the AChE activity.

Data Analysis: AChE activity in the treated groups is expressed as a percentage of the

activity in the control group to determine the degree of inhibition.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for evaluating the neurotoxicity of an

organophosphate insecticide.
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Generalized workflow for neurotoxicity assessment.

Conclusion
Based on the available data for Methidathion as a surrogate for Athidathion, both

Methidathion and parathion are highly toxic organophosphate insecticides that exert their

primary neurotoxic effects through the potent inhibition of acetylcholinesterase. The LD50

values indicate that both compounds are highly toxic, with parathion generally exhibiting higher

toxicity at lower doses in several species. The clinical signs of neurotoxicity are consistent with

cholinergic crisis for both compounds. A definitive quantitative comparison of the neurotoxic

potency of Athidathion and parathion would require direct experimental studies on
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Athidathion. Researchers are advised to exercise extreme caution when handling either of

these compounds due to their significant neurotoxic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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